molecular formula C28H30N4O2S B2697523 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide CAS No. 1242982-45-1

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide

Katalognummer B2697523
CAS-Nummer: 1242982-45-1
Molekulargewicht: 486.63
InChI-Schlüssel: FFHAUUYEASUADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • A study by Vijayakumar, Karthikeyan, and Sarveswari (2014) discussed the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and their conversion into various derivatives, highlighting the chemical versatility of compounds structurally similar to the one (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Biological Activities

  • Kambappa et al. (2017) synthesized novel piperidine-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research (Kambappa et al., 2017).
  • Abu‐Hashem et al. (2020) synthesized novel compounds, including a piperidine derivative, and screened them as COX-1/COX-2 inhibitors, showcasing their potential in anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020).
  • The study by Ahmed (2007) on the synthesis of carboxamide derivatives, including piperidine analogs, highlighted their potential as antibiotics and antibacterial agents (Ahmed, 2007).

Synthetic Methodologies

  • Karapetyan and Tokmajyan (2020) described the synthesis of dihydrofuran derivatives with fused pyrimidine and phenyl rings, which could be relevant to the synthesis methods of similar compounds (Karapetyan & Tokmajyan, 2020).

Potential Applications

  • The synthesis and evaluation of different derivatives by Joshi (2015) indicate a wide range of potential pharmacological activities, including cardiovascular effects (Joshi, 2015).
  • Rahmouni et al. (2016) synthesized pyrazolopyrimidines with potential anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic possibilities of related compounds (Rahmouni et al., 2016).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(4-phenylbutan-2-yl)piperidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-phenylbutan-2-amine", "2-bromo-1-phenylethanone", "thiophene-2-carboxylic acid", "2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "piperidine", "ethyl chloroformate", "triethylamine", "sodium hydride", "dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "methylene chloride", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 4-phenylbutan-2-amine from 2-bromo-1-phenylethanone and 4-phenylbutan-2-ol using sodium hydride and dimethylformamide", "Synthesis of thiophene-2-carboxylic acid from thiophene-2-aldehyde using sodium hydroxide and acetic acid", "Synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid from thiophene-2-carboxylic acid and piperidine using ethyl chloroformate and triethylamine", "Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and 2-bromo-1-phenylethanone using sodium hydride and dimethylformamide", "Synthesis of N-(4-phenylbutan-2-yl)piperidine-3-carboxylic acid from 4-phenylbutan-2-amine and piperidine using ethyl chloroformate and triethylamine", "Coupling of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid and N-(4-phenylbutan-2-yl)piperidine-3-carboxylic acid using sodium bicarbonate and methylene chloride", "Purification of the final product using ethyl acetate and hexanes" ] }

CAS-Nummer

1242982-45-1

Produktname

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide

Molekularformel

C28H30N4O2S

Molekulargewicht

486.63

IUPAC-Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C28H30N4O2S/c1-19(14-15-20-9-4-2-5-10-20)29-26(33)22-13-8-16-32(17-22)28-30-24-23(21-11-6-3-7-12-21)18-35-25(24)27(34)31-28/h2-7,9-12,18-19,22H,8,13-17H2,1H3,(H,29,33)(H,30,31,34)

InChI-Schlüssel

FFHAUUYEASUADS-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.